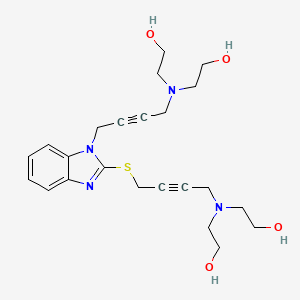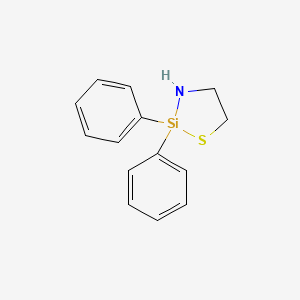
1-Thia-3-aza-2-silacyclopentane, 2,2-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Thia-3-aza-2-silacyclopentane, 2,2-diphenyl- is a heterocyclic compound with the molecular formula C14H15NSSi This compound is characterized by the presence of sulfur, nitrogen, and silicon atoms within a five-membered ring structure, along with two phenyl groups attached to the silicon atom
Métodos De Preparación
The synthesis of 1-Thia-3-aza-2-silacyclopentane, 2,2-diphenyl- typically involves the reaction of diphenylsilane with a suitable thia-aza precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired heterocyclic ring. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the product.
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods ensure consistent quality and scalability for commercial applications.
Análisis De Reacciones Químicas
1-Thia-3-aza-2-silacyclopentane, 2,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring. Common reagents for these reactions include alkyl halides and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring.
Aplicaciones Científicas De Investigación
1-Thia-3-aza-2-silacyclopentane, 2,2-diphenyl- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent or biochemical probe.
Medicine: The compound’s potential pharmacological properties are investigated for the development of new drugs or diagnostic tools.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Thia-3-aza-2-silacyclopentane, 2,2-diphenyl- involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Thia-3-aza-2-silacyclopentane, 2,2-diphenyl- can be compared with other similar compounds, such as:
1-Thia-3-aza-2-silacyclopentane, 2,2-dimethyl-: This compound has methyl groups instead of phenyl groups, resulting in different chemical properties and reactivity.
1-Thia-3-aza-2-silacyclopentane, 2,2-diethyl-: The presence of ethyl groups affects the compound’s solubility and reactivity compared to the diphenyl derivative.
1-Thia-3-aza-2-silacyclopentane, 2,2-dipropyl-: The propyl groups introduce additional steric hindrance, influencing the compound’s chemical behavior.
Propiedades
Número CAS |
84260-35-5 |
|---|---|
Fórmula molecular |
C14H15NSSi |
Peso molecular |
257.43 g/mol |
Nombre IUPAC |
2,2-diphenyl-1,3,2-thiazasilolidine |
InChI |
InChI=1S/C14H15NSSi/c1-3-7-13(8-4-1)17(15-11-12-16-17)14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
Clave InChI |
MOBMEEBHSLMPCP-UHFFFAOYSA-N |
SMILES canónico |
C1CS[Si](N1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


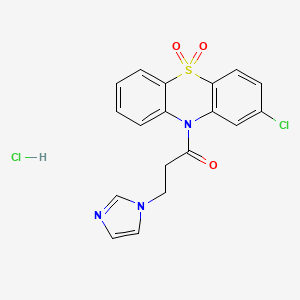


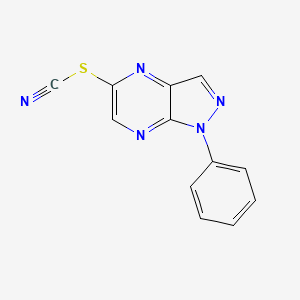
![(Z)-but-2-enedioic acid;2-[4-[2-[(2-methyl-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]ethyl]piperazin-1-yl]ethanol](/img/structure/B12700189.png)

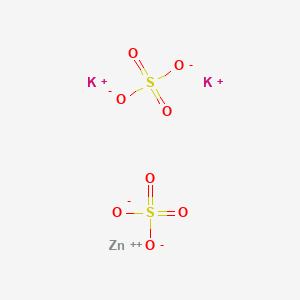
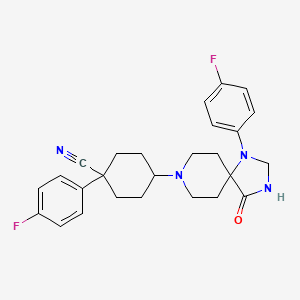
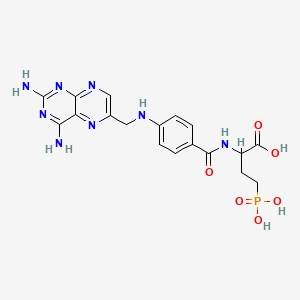

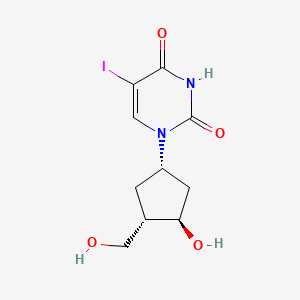
![3-[3-[[[(Diisopropylamino)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-1,1-diisopropylurea](/img/structure/B12700251.png)

